molecular formula C20H26ClN3OS B3831533 4-chloro-2-(methylthio)-6-(1-piperidinyl)-5-(4-propoxybenzyl)pyrimidine

4-chloro-2-(methylthio)-6-(1-piperidinyl)-5-(4-propoxybenzyl)pyrimidine

Cat. No. B3831533
M. Wt: 392.0 g/mol
InChI Key: ANYKDVVJYOPKMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-2-(methylthio)-6-(1-piperidinyl)-5-(4-propoxybenzyl)pyrimidine, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various B-cell malignancies.

Mechanism of Action

4-chloro-2-(methylthio)-6-(1-piperidinyl)-5-(4-propoxybenzyl)pyrimidine works by binding to the active site of BTK and inhibiting its kinase activity. BTK is a key enzyme in the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cells. Inhibition of BTK leads to decreased B-cell proliferation, survival, and migration, ultimately resulting in anti-tumor activity.
Biochemical and Physiological Effects:
4-chloro-2-(methylthio)-6-(1-piperidinyl)-5-(4-propoxybenzyl)pyrimidine has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. 4-chloro-2-(methylthio)-6-(1-piperidinyl)-5-(4-propoxybenzyl)pyrimidine has also been shown to be highly selective for BTK, with minimal off-target effects. In preclinical studies, 4-chloro-2-(methylthio)-6-(1-piperidinyl)-5-(4-propoxybenzyl)pyrimidine has been well-tolerated, with no significant toxicity observed.

Advantages and Limitations for Lab Experiments

The main advantage of 4-chloro-2-(methylthio)-6-(1-piperidinyl)-5-(4-propoxybenzyl)pyrimidine for lab experiments is its potent and selective inhibition of BTK, which makes it a valuable tool for studying the B-cell receptor signaling pathway. However, one limitation is that 4-chloro-2-(methylthio)-6-(1-piperidinyl)-5-(4-propoxybenzyl)pyrimidine is a relatively new compound, and its long-term safety and efficacy in humans are still unknown.

Future Directions

There are several potential future directions for 4-chloro-2-(methylthio)-6-(1-piperidinyl)-5-(4-propoxybenzyl)pyrimidine research. One area of interest is the development of combination therapies that include 4-chloro-2-(methylthio)-6-(1-piperidinyl)-5-(4-propoxybenzyl)pyrimidine, as preclinical studies have shown that 4-chloro-2-(methylthio)-6-(1-piperidinyl)-5-(4-propoxybenzyl)pyrimidine can enhance the anti-tumor activity of other therapies. Another area of interest is the evaluation of 4-chloro-2-(methylthio)-6-(1-piperidinyl)-5-(4-propoxybenzyl)pyrimidine in other B-cell malignancies, such as follicular lymphoma and Waldenström macroglobulinemia. Finally, there is interest in exploring the potential of 4-chloro-2-(methylthio)-6-(1-piperidinyl)-5-(4-propoxybenzyl)pyrimidine as a therapeutic agent for autoimmune disorders, as BTK plays a role in the pathogenesis of several autoimmune diseases.

Scientific Research Applications

4-chloro-2-(methylthio)-6-(1-piperidinyl)-5-(4-propoxybenzyl)pyrimidine has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 4-chloro-2-(methylthio)-6-(1-piperidinyl)-5-(4-propoxybenzyl)pyrimidine has shown potent anti-tumor activity, both as a single agent and in combination with other therapies. 4-chloro-2-(methylthio)-6-(1-piperidinyl)-5-(4-propoxybenzyl)pyrimidine has also been shown to inhibit BTK-mediated signaling pathways, leading to decreased B-cell proliferation, survival, and migration.

properties

IUPAC Name

4-chloro-2-methylsulfanyl-6-piperidin-1-yl-5-[(4-propoxyphenyl)methyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN3OS/c1-3-13-25-16-9-7-15(8-10-16)14-17-18(21)22-20(26-2)23-19(17)24-11-5-4-6-12-24/h7-10H,3-6,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYKDVVJYOPKMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CC2=C(N=C(N=C2Cl)SC)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(methylsulfanyl)-6-(piperidin-1-yl)-5-(4-propoxybenzyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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